![molecular formula C13H18N4O2S B4454433 3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B4454433.png)
3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide
Vue d'ensemble
Description
3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group substituted with a 3,4-dimethyl group and a 1,2,4-triazole ring attached via a propyl chain. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their interaction with thearomatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can be beneficial in the treatment of estrogen-dependent diseases like breast cancer .
Mode of Action
It is known that 1,2,4-triazole derivatives can formhydrogen bonds with different targets, which can lead to changes in the function of the target . This interaction can potentially inhibit the activity of the target, leading to therapeutic effects .
Biochemical Pathways
The inhibition of aromatase can affect thebiosynthesis of estrogens , which are involved in various physiological processes, including the growth and development of certain types of cancer .
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in heterocyclic compounds can improve thepharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have shown promisingcytotoxic activity against certain cancer cell lines . This suggests that the compound could potentially induce cell death in these cells .
Action Environment
Similar nitrogen-rich energetic materials have been reported to exhibit greatthermal stability , suggesting that they are also heat-resistant .
Analyse Biochimique
Biochemical Properties
3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to altered metabolic pathways and potential therapeutic effects.
Cellular Effects
The effects of 3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key enzymes, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, 3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound is known to inhibit cytochrome P450 enzymes, which results in decreased metabolism of certain drugs and endogenous compounds. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide vary with dosage. At lower doses, it can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These findings underscore the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to altered metabolic flux and changes in the levels of various metabolites. The compound’s effects on metabolic pathways are complex and can vary depending on the specific enzymes and cofactors involved.
Transport and Distribution
The transport and distribution of 3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, leading to localized effects. Its distribution is influenced by factors such as tissue permeability and the presence of specific transport proteins.
Subcellular Localization
Within cells, 3,4-dimethyl-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is localized to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals and post-translational modifications. The compound’s activity and function can be significantly influenced by its subcellular localization, as it interacts with various organelle-specific enzymes and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propyl chain: The triazole ring is then alkylated with a propyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonamide formation: The final step involves the reaction of the alkylated triazole with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted sulfonamides with various nucleophiles attached.
Applications De Recherche Scientifique
3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dimethylbenzenesulfonamide: Lacks the triazole ring and propyl chain.
N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide: Lacks the 3,4-dimethyl substitution on the benzene ring.
1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.
Uniqueness
3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the sulfonamide group allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-11-4-5-13(8-12(11)2)20(18,19)16-6-3-7-17-10-14-9-15-17/h4-5,8-10,16H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOGFWGPZIYANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C=NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



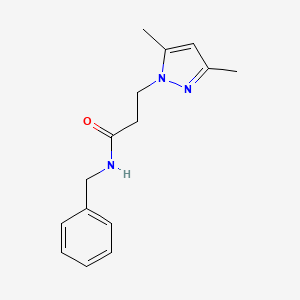
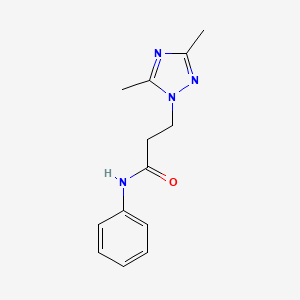
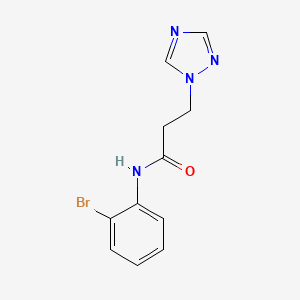
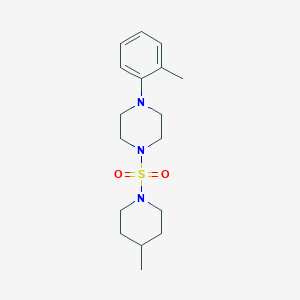
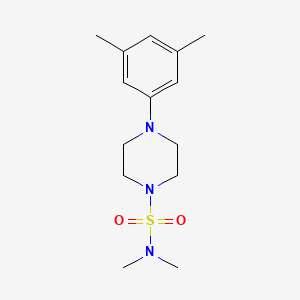

![4-methyl-N-[3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B4454425.png)
![5-CHLORO-3-[(1,2-OXAZOL-3-YL)METHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE](/img/structure/B4454434.png)
![3-(5-METHYL-1H-PYRAZOL-3-YL)-5-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B4454442.png)
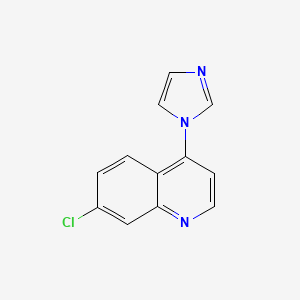
![1-[(4-chloro-3-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4454452.png)
![(5Z)-2-amino-5-[(7-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B4454470.png)
![(5E)-2-amino-5-[(4-methyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B4454475.png)
